molecular formula C16H13NO3 B2987339 1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 851814-30-7

1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No. B2987339
M. Wt: 267.284
InChI Key: DTYYCVFJXAQBJA-UHFFFAOYSA-N
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Description

1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . A note on commonly used synthetic strategies for constructing the core scaffold has been discussed . For example, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .


Chemical Reactions Analysis

The reaction between anhydride 1 and imine 5 was carried out at room temperature, using the same solvent as a reaction media . Another example is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Diversity-Oriented Synthesis and Medicinal Applications

Tetrahydroisoquinoline derivatives, including those related to "1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid," serve as key structural elements in peptide-based drugs and various biologically active compounds. Their synthesis, particularly through diversity-oriented strategies, has been extensively studied to explore their medicinal potential. Approaches such as the Pictet-Spengler reaction, enyne metathesis, and Diels-Alder reaction have been developed to construct these derivatives, highlighting their significance in drug design and synthesis (Kotha, Deodhar, & Khedkar, 2014).

Stereochemical Synthesis Techniques

The stereochemical aspects of synthesizing tetrahydroisoquinoline derivatives from phenylalanine-derived precursors have been explored, demonstrating the ability to achieve high stereoselectivity. Such techniques are vital for the synthesis of alkaloids like corlumine, showcasing the utility of these compounds in creating enantiomerically pure substances, which are crucial for the development of pharmaceuticals (Huber & Seebach, 1987).

Enzymatic Oxidation and Decarboxylation

Research into the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids reveals their potential for oxidative decarboxylation, leading to the formation of dihydroisoquinolines. Such reactions underscore the importance of these compounds in synthetic organic chemistry and potential pharmaceutical applications (Coutts, Hamblin, Tinley, & Bobbitt, 1980).

NMDA Receptor Antagonism

Some tetrahydroquinoline derivatives have been synthesized and evaluated for their ability to act as antagonists at the glycine site of the NMDA receptor, demonstrating their potential use in neurological conditions. The structural requirements for this activity have been mapped, illustrating the relevance of these compounds in neuropharmacology (Carling, Leeson, Moseley Am, et al., 1992).

Practical Synthesis for Drug Discovery

The practical synthesis of functionally diverse 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, achieved through methods requiring minimal purification, points to their utility in rapidly generating compounds for drug discovery and development. The synthesis involves innovative steps that allow for the creation of compounds with potential pharmaceutical applications (Quintiliano & Silva, 2012).

properties

IUPAC Name

1-oxo-3-phenyl-3,4-dihydro-2H-isoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-13-7-6-11(16(19)20)8-12(13)9-14(17-15)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYYCVFJXAQBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

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